

A Technical Guide to the Biosynthesis of Ajmalicine

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Compound of Interest

Compound Name: Ajmalicine

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This document provides a comprehensive technical overview of the biosynthesis of **ajmalicine**, a prominent terpenoid indole alkaloid (TIA). **Ajmalicine**, sourced from plants like *Catharanthus roseus* and *Rauvolfia serpentina*, is a crucial antihypertensive drug used in treating cardiovascular disorders and circulatory diseases.^{[1][2]} This guide details the biosynthetic pathway, its complex regulation, quantitative production data, and key experimental methodologies for its study.

The Core Biosynthetic Pathway

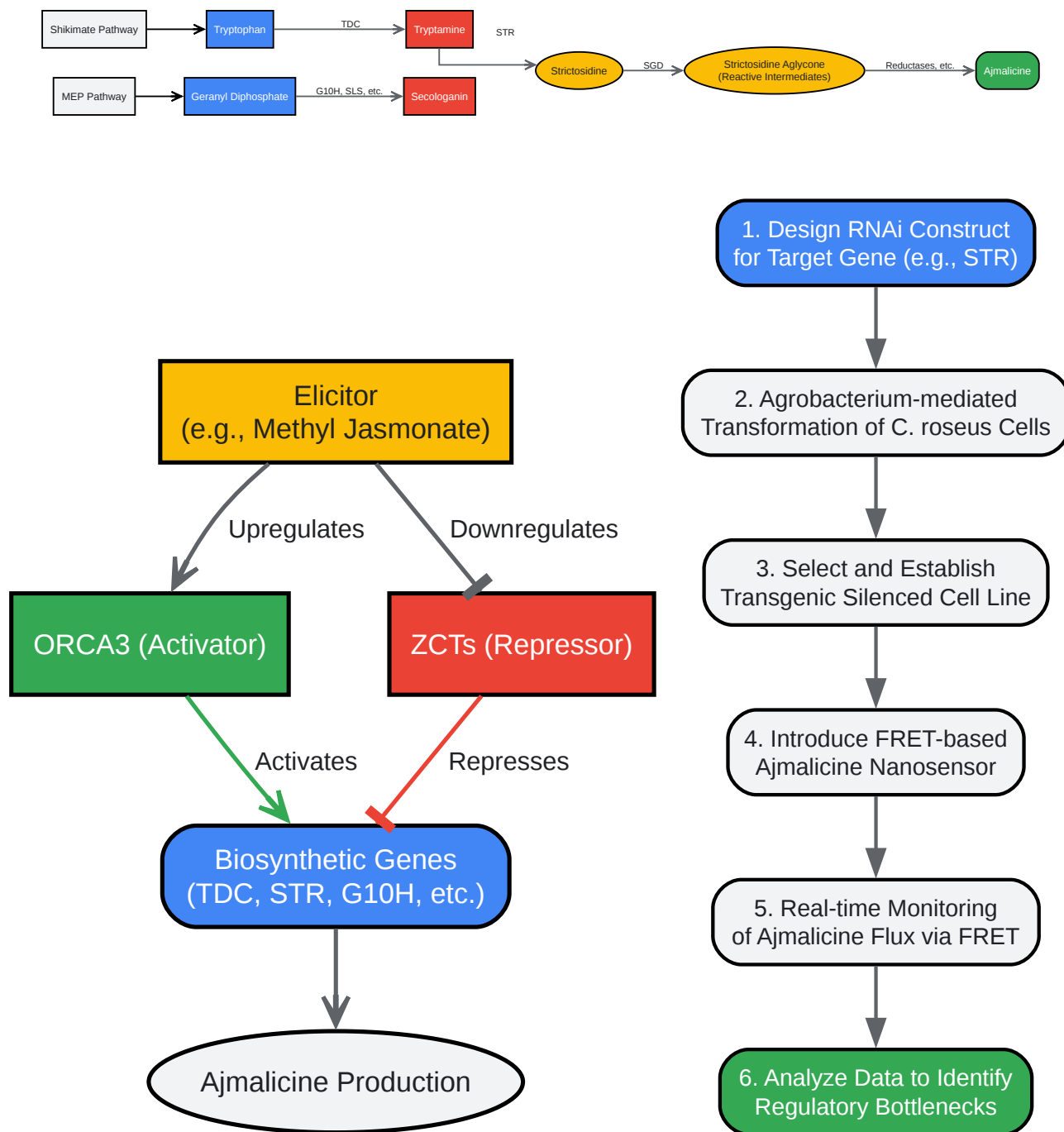
The biosynthesis of **ajmalicine** is a complex, highly compartmentalized process involving precursors from two major metabolic pathways: the shikimate pathway and the methylerythritol phosphate (MEP) pathway.^[3] The shikimate pathway provides the indole precursor, tryptamine, while the MEP pathway supplies the terpenoid precursor, secologanin.^{[3][4]}

The key steps are as follows:

- Tryptamine Formation:** The amino acid tryptophan, derived from the shikimate pathway, is decarboxylated by the enzyme Tryptophan decarboxylase (TDC) to produce tryptamine.^{[4][5]} This is considered a critical link between primary and secondary metabolism.^[6]
- Secologanin Formation:** The MEP pathway generates geranyl diphosphate (GPP). A series of enzymatic reactions, including those catalyzed by Geraniol 10-hydroxylase (G10H) and

Secologanin synthase (SLS), convert GPP into the iridoid monoterpene, secologanin.[1][7]

- **Strictosidine Synthesis:** In the plant cell vacuole, Strictosidine synthase (STR) catalyzes the stereoselective Pictet-Spengler condensation of tryptamine and secologanin to form the central TIA precursor, strictosidine.[3][5][8] This glucoalkaloid's formation is a pivotal entry point for the synthesis of over 2,000 TIAs.[8]
- **Formation of **Ajmalicine** Precursors:** Strictosidine is exported from the vacuole to the cytosol and subsequently deglycosylated by the nuclear-localized enzyme Strictosidine β -D-glucosidase (SGD).[3][8] This creates a highly reactive aglycone, which rearranges into intermediates like 4,21-dehydrogeissoschizine and cathenamine.[5][8]
- **Final Conversion to **Ajmalicine**:** A series of uncharacterized enzymatic steps, likely involving reductases, convert these intermediates into the heteroyohimbine-type alkaloid, **ajmalicine**. [8]



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